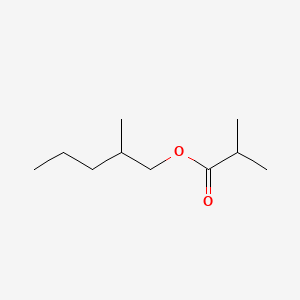
2-Methylpentyl isobutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylpentyl isobutyrate, also known as isobutyric acid 2-methylpentyl ester, is an organic compound with the molecular formula C10H20O2. It is an ester formed from the reaction of isobutyric acid and 2-methylpentanol. This compound is known for its pleasant fruity odor, making it a valuable ingredient in the fragrance and flavor industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methylpentyl isobutyrate can be synthesized through esterification, a chemical reaction between an acid and an alcohol. The reaction typically involves isobutyric acid and 2-methylpentanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the ester product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylpentyl isobutyrate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester into its corresponding acid and alcohol in the presence of water and an acid or base catalyst. Transesterification involves the exchange of the ester group with another alcohol, forming a new ester .
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide), heat.
Transesterification: Alcohol (e.g., methanol or ethanol), acid or base catalyst (e.g., sulfuric acid or sodium methoxide), heat.
Major Products Formed
Hydrolysis: Isobutyric acid and 2-methylpentanol.
Transesterification: New ester and the original alcohol.
Applications De Recherche Scientifique
2-Methylpentyl isobutyrate has various applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential as a pheromone or attractant in insect behavior studies.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters with active pharmaceutical ingredients.
Industry: Widely used in the fragrance and flavor industries for its fruity aroma, enhancing the sensory properties of products
Mécanisme D'action
The mechanism of action of 2-Methylpentyl isobutyrate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity odor. At the molecular level, the ester group interacts with specific receptors, triggering a signal transduction pathway that results in the sensation of smell .
Comparaison Avec Des Composés Similaires
2-Methylpentyl isobutyrate can be compared with other esters such as:
Ethyl acetate: Known for its sweet, fruity smell, commonly used as a solvent in nail polish removers and glues.
Isoamyl acetate: Has a strong banana-like odor, used in flavorings and perfumes.
Butyl butanoate: Known for its pineapple-like aroma, used in food flavorings and fragrances
What sets this compound apart is its unique combination of isobutyric acid and 2-methylpentanol, giving it a distinct fruity odor that is highly valued in the fragrance industry .
Propriétés
Numéro CAS |
84254-82-0 |
|---|---|
Formule moléculaire |
C10H20O2 |
Poids moléculaire |
172.26 g/mol |
Nom IUPAC |
2-methylpentyl 2-methylpropanoate |
InChI |
InChI=1S/C10H20O2/c1-5-6-9(4)7-12-10(11)8(2)3/h8-9H,5-7H2,1-4H3 |
Clé InChI |
VXQWSPZASJTSMH-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)COC(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


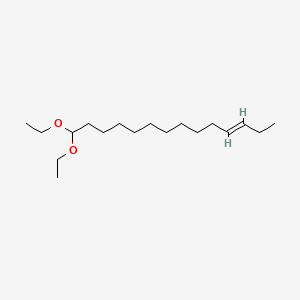


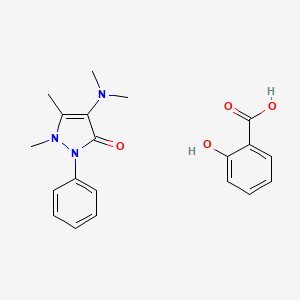
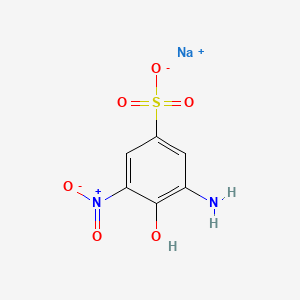
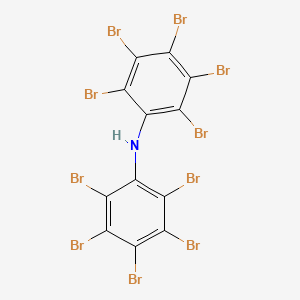
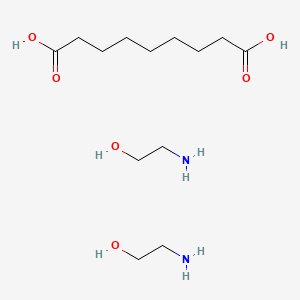
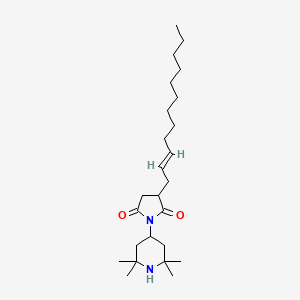
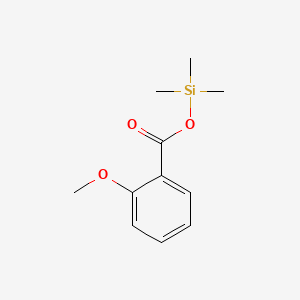
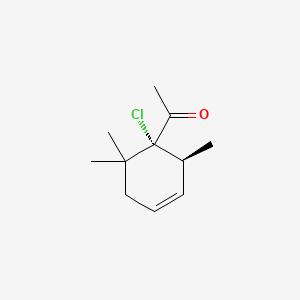
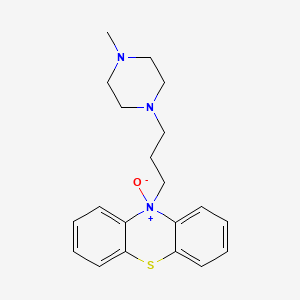
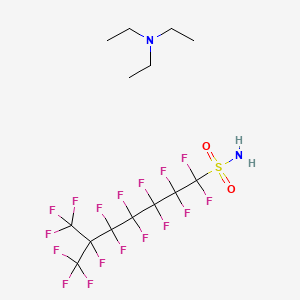
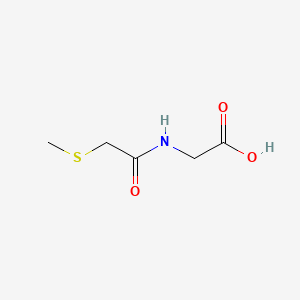
![1,3,8,9,10-pentazatetracyclo[7.7.0.02,7.011,16]hexadeca-2(7),3,5,11,13,15-hexaene](/img/structure/B12680427.png)
